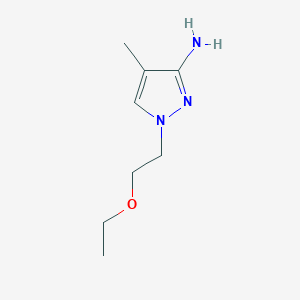

1-(2-Ethoxyethyl)-4-methyl-1h-pyrazol-3-amine

Beschreibung

1-(2-Ethoxyethyl)-4-methyl-1H-pyrazol-3-amine is a pyrazole derivative characterized by a 2-ethoxyethyl substituent at the 1-position, a methyl group at the 4-position, and an amine group at the 3-position of the pyrazole ring. This compound has the molecular formula C₈H₁₅N₃O and a molecular weight of 169.22 g/mol (calculated). It is registered under CAS 953807-11-9 and is reported to have a purity of 97% .

Limited data exist on its synthesis, physicochemical properties, or applications, suggesting it may have been explored as a precursor in pharmaceutical or agrochemical research.

Eigenschaften

Molekularformel |

C8H15N3O |

|---|---|

Molekulargewicht |

169.22 g/mol |

IUPAC-Name |

1-(2-ethoxyethyl)-4-methylpyrazol-3-amine |

InChI |

InChI=1S/C8H15N3O/c1-3-12-5-4-11-6-7(2)8(9)10-11/h6H,3-5H2,1-2H3,(H2,9,10) |

InChI-Schlüssel |

BLPFBYHQWOYHGP-UHFFFAOYSA-N |

Kanonische SMILES |

CCOCCN1C=C(C(=N1)N)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 1-(2-ethoxyethyl)-4-methyl-1h-pyrazol-3-amine can be achieved through several synthetic routes. One common method involves the reaction of 4-methyl-1H-pyrazole-3-carboxylic acid with 2-ethoxyethylamine under appropriate reaction conditions. The reaction typically requires a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography.

Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common in industrial settings.

Analyse Chemischer Reaktionen

1-(2-Ethoxyethyl)-4-methyl-1h-pyrazol-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the methyl group, leading to the formation of a carboxylic acid derivative.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often target the pyrazole ring, leading to the formation of reduced pyrazole derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxyethyl group. Common reagents for these reactions include alkyl halides and nucleophiles such as amines or thiols.

Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of Schiff bases or other condensation products.

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-(2-Ethoxyethyl)-4-methyl-1h-pyrazol-3-amine has found applications in various scientific research fields:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It serves as a lead compound for the development of new pharmaceuticals.

Medicine: Research has shown that derivatives of this compound may have potential therapeutic applications, particularly in the treatment of inflammatory diseases and infections.

Industry: The compound is used in the development of new materials, including polymers and coatings. Its chemical properties make it suitable for various industrial applications.

Wirkmechanismus

The mechanism of action of 1-(2-ethoxyethyl)-4-methyl-1h-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. In biological systems, the compound may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing the production of inflammatory mediators such as prostaglandins. The exact molecular targets and pathways involved depend on the specific biological context and the derivatives of the compound being studied.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Ether-Substituted Pyrazole Derivatives

1-(2-Methoxyethyl)-4-methyl-1H-pyrazol-3-amine

- Molecular Formula : C₇H₁₃N₃O

- Molecular Weight : 155.20 g/mol

- CAS : 1344250-05-0

- Purity: 95% This analog replaces the ethoxy group with a methoxy substituent.

5-Ethoxy-3-ethyl-1-methyl-1H-pyrazol-4-amine

- Molecular Formula : C₈H₁₅N₃O

- Molecular Weight : 169.22 g/mol

- CAS : 1497999-11-7

Though isomeric with the target compound, this derivative features an ethoxy group at the 5-position and an ethyl group at the 3-position. The positional differences may alter electronic properties and biological activity.

Fluorinated Pyrazole Analogs

1-(2,2-Difluoroethyl)-4-methyl-1H-pyrazol-3-amine

- Molecular Formula : C₆H₉F₂N₃

- Molecular Weight : 179.28 g/mol

- CAS : 1160246-50-3

- Purity : 95%

The substitution of ethoxyethyl with a difluoroethyl group introduces strong electronegativity, which could enhance metabolic stability or binding affinity in drug design.

1-Ethyl-3-(trifluoromethyl)-1H-pyrazol-4-amine

- Molecular Formula : C₆H₈F₃N₃

- Molecular Weight : 179.14 g/mol

Aromatic and Heterocyclic Derivatives

N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine

- Molecular Formula : C₁₂H₁₅N₄

- Molecular Weight : 215.27 g/mol

- Synthesis Yield : 17.9%

The pyridinyl and cyclopropyl substituents introduce π-π stacking and steric hindrance, respectively, which are critical in modulating receptor interactions.

1-(4-Fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Purity/Yield | Key Substituents |

|---|---|---|---|---|---|

| 1-(2-Ethoxyethyl)-4-methyl-1H-pyrazol-3-amine | C₈H₁₅N₃O | 169.22 | 953807-11-9 | 97% | 2-ethoxyethyl, 4-methyl, 3-amine |

| 1-(2-Methoxyethyl)-4-methyl-1H-pyrazol-3-amine | C₇H₁₃N₃O | 155.20 | 1344250-05-0 | 95% | 2-methoxyethyl, 4-methyl, 3-amine |

| 1-(2,2-Difluoroethyl)-4-methyl-1H-pyrazol-3-amine | C₆H₉F₂N₃ | 179.28 | 1160246-50-3 | 95% | 2,2-difluoroethyl, 4-methyl, 3-amine |

| 1-Ethyl-3-(trifluoromethyl)-1H-pyrazol-4-amine | C₆H₈F₃N₃ | 179.14 | 188689-64-7 | N/A | Ethyl, 3-CF₃, 4-amine |

| N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine | C₁₂H₁₅N₄ | 215.27 | Not provided | 17.9% (yield) | Pyridin-3-yl, cyclopropyl, 4-methyl |

Key Findings and Implications

Substituent Effects :

- Ether groups (e.g., ethoxyethyl, methoxyethyl) enhance solubility but may reduce thermal stability compared to fluorinated analogs .

- Fluorinated derivatives exhibit higher molecular weights and improved metabolic resistance, making them suitable for agrochemical applications .

- Aromatic substituents (e.g., pyridinyl, fluorophenyl) introduce steric and electronic complexity, often critical in medicinal chemistry .

Commercial Availability : The discontinuation of 1-(2-Ethoxyethyl)-4-methyl-1H-pyrazol-3-amine suggests challenges in scalability or niche applicability .

Biologische Aktivität

1-(2-Ethoxyethyl)-4-methyl-1H-pyrazol-3-amine is a compound of interest in medicinal chemistry due to its potential biological activities. The structure features a pyrazole ring, which is known for its diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

The compound is characterized by a pyrazole moiety, which contributes to its biological interactions. The presence of the ethoxyethyl group enhances its solubility and bioavailability, making it a candidate for further pharmacological studies.

Antimicrobial Properties

Compounds containing pyrazole rings have been evaluated for their ability to inhibit bacterial growth. Studies suggest that 1-(2-Ethoxyethyl)-4-methyl-1H-pyrazol-3-amine may exhibit antimicrobial activity similar to other pyrazole derivatives.

Anti-inflammatory Effects

The compound may modulate inflammatory pathways. Pyrazole derivatives have been shown to inhibit pro-inflammatory cytokines, providing a basis for potential therapeutic applications in inflammatory diseases.

Cytotoxicity

Preliminary studies indicate that similar compounds can exhibit cytotoxic effects against various tumor cell lines. The mechanism often involves inducing apoptosis through pathways such as the activation of caspases and the release of cytochrome c from mitochondria.

Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of 1-(2-Ethoxyethyl)-4-methyl-1H-pyrazol-3-amine. The following table summarizes findings from SAR studies on related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-Methylpyrazole | Pyrazole ring | Antimicrobial, anti-inflammatory |

| Ethyl[(1-methyl-1H-pyrazol-5-yl)methyl]amine | Ethyl group | Similar anti-inflammatory properties |

| Pyrazole derivatives with alkylamines | Variations in alkyl chain length | Diverse activities including anticancer effects |

Study 1: Anticancer Activity

A study investigated the cytotoxic effects of various pyrazole derivatives on cancer cell lines. The results indicated that compounds with similar structures to 1-(2-Ethoxyethyl)-4-methyl-1H-pyrazol-3-amine exhibited significant inhibition of cell proliferation in MCF7 (breast cancer) and A549 (lung cancer) cells, with IC50 values ranging from 2.7 to 4.2 μM .

Study 2: Anti-inflammatory Mechanism

Research into the anti-inflammatory properties of pyrazole derivatives revealed that these compounds could inhibit the NF-kB pathway, leading to reduced expression of inflammatory mediators. This suggests that 1-(2-Ethoxyethyl)-4-methyl-1H-pyrazol-3-amine may similarly modulate these pathways, offering therapeutic potential in conditions like rheumatoid arthritis .

The pharmacokinetic profile of pyrazole derivatives indicates favorable absorption and distribution characteristics. Similar compounds have been shown to interact with various biological targets, including alpha1-adrenergic receptors, influencing cellular responses through biochemical pathways such as glutathione metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.